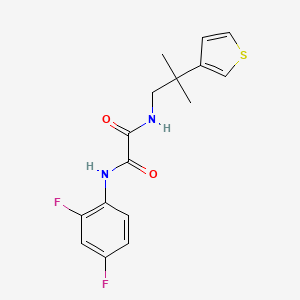
N1-(2,4-difluorophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2,4-difluorophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide, also known as DPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPOP is a small molecule that belongs to the class of oxalamide compounds, which have been shown to have a wide range of biological activities.
Aplicaciones Científicas De Investigación
Novel Synthetic Approaches
A study by Mamedov et al. (2016) discusses a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could be relevant for the synthesis of compounds related to N1-(2,4-difluorophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide. This method is highlighted for its simplicity and high yield, potentially offering a new pathway for synthesizing similar compounds (Mamedov et al., 2016).
Supramolecular Assemblies
Piotrkowska et al. (2007) investigated the cocrystallization of N,N′-diaryloxalamides with pentafluorophenol, leading to molecular complexes characterized by X-ray crystallography. The study explores the hydrogen bonding and phenyl–perfluorophenyl interactions, which could be insightful for understanding the structural properties of related oxalamides (Piotrkowska et al., 2007).
Conjugated Polymer Applications
Manjunatha et al. (2009) designed and synthesized a new donor–acceptor type conjugated polymer, showcasing its charge-transporting and linear optical properties. This study is relevant for understanding the potential applications of similar thiophene-containing compounds in photonic devices (Manjunatha et al., 2009).
Copper-Catalyzed Reactions
De et al. (2017) established Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst system for Goldberg amidation, demonstrating its application in reactions involving aromatic and aliphatic primary amides. This study indicates the potential catalytic roles of related oxalamide compounds (De et al., 2017).
Antipathogenic Activity
Research by Limban et al. (2011) on new thiourea derivatives, including structures similar to N1-(2,4-difluorophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide, demonstrates their potential as antimicrobial agents with antibiofilm properties. This study is significant for understanding the antipathogenic applications of related compounds (Limban et al., 2011).
Material Synthesis and Characterization
Studies such as those by Min (2015) and Pimenova et al. (2003) focus on the synthesis and characterization of materials derived from thiophene, which could be directly relevant to understanding the properties and applications of N1-(2,4-difluorophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide in various fields (Min, 2015); (Pimenova et al., 2003).
Propiedades
IUPAC Name |
N'-(2,4-difluorophenyl)-N-(2-methyl-2-thiophen-3-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O2S/c1-16(2,10-5-6-23-8-10)9-19-14(21)15(22)20-13-4-3-11(17)7-12(13)18/h3-8H,9H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEPOKPTTZEKGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C(=O)NC1=C(C=C(C=C1)F)F)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,4-difluorophenyl)-N2-(2-methyl-2-(thiophen-3-yl)propyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


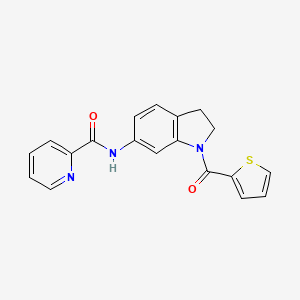
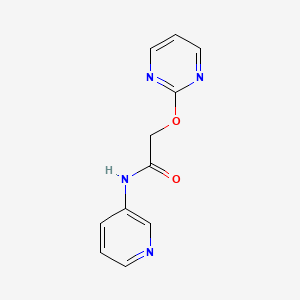
![N-(1-cyanopropyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B2874017.png)
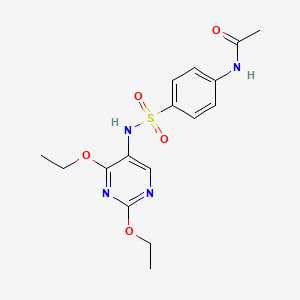

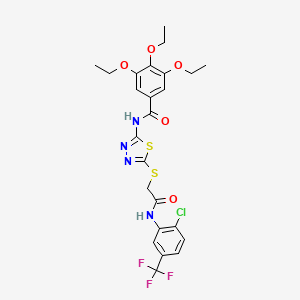
![Tert-butyl (3aR,6aS)-2-oxo-3-pyrrolidin-3-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxylate;hydrochloride](/img/structure/B2874024.png)
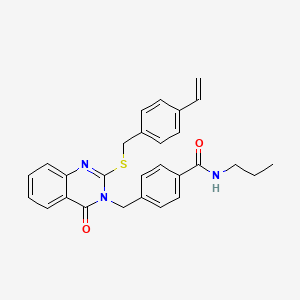
![N-[[1-(3-Methylpyridin-2-yl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2874028.png)
![5-bromo-N-(3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thiophene-2-sulfonamide](/img/structure/B2874030.png)

![N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B2874033.png)
![2-morpholino-N-(4-{4-[(2-morpholinoacetyl)amino]benzyl}phenyl)acetamide](/img/structure/B2874034.png)